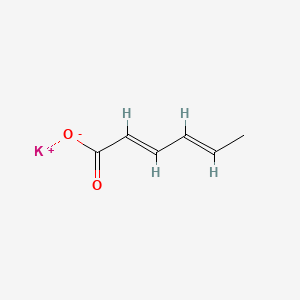

CID 74219106

Description

Properties

CAS No. |

590-00-1 |

|---|---|

Molecular Formula |

C6H8KO2 |

Molecular Weight |

151.22 g/mol |

IUPAC Name |

potassium hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8); |

InChI Key |

OXPHNMOARHEBGH-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)O.[K] |

Canonical SMILES |

CC=CC=CC(=O)[O-].[K+] |

Color/Form |

White powder Crystals White crystals or powde |

density |

1.363 at 25 °C/20 °C |

melting_point |

for sorbic acidMelting range of sorbic acid isolated by acidification and not recrystallised 133 °C to 135 °C after vacuum drying in a sulphuric acid desiccator >270 °C (decomposes) |

Other CAS No. |

24634-61-5 590-00-1 |

physical_description |

Dry Powder |

Pictograms |

Irritant |

solubility |

Solubility in water at 20 °C: 58.2%; in alcohol: 6.5% Very soluble in water Soluble in water at 25 °C 58.5 g in 100 cc water at 25 °C For more Solubility (Complete) data for POTASSIUM SORBATE (6 total), please visit the HSDB record page. |

Synonyms |

Acid, Hexadienoic Acid, Propenylacrylic Acid, Sorbic Hexadienoic Acid Potassium Sorbate Propenylacrylic Acid Sodium Sorbate Sorbate, Potassium Sorbate, Sodium Sorbic Acid |

Origin of Product |

United States |

Synthetic Methodologies and Production of Potassium Sorbate

Production from Triacetic Acid Lactone (TAL)

A promising bio-based route to potassium sorbate (B1223678) starts with triacetic acid lactone (TAL), a platform chemical that can be produced from glucose through biological synthesis. aiche.org This approach circumvents the use of petroleum-based feedstocks. cabbi.bio The conversion of TAL to potassium sorbate is a multi-step process. acs.orgosti.gov

The first step in this biorefinery pathway is the hydrogenation of TAL to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP). acs.orgcabbi.bio This reaction can be carried out with high efficiency. Studies have shown that TAL can be fully hydrogenated over a Ni/SiO₂ catalyst, resulting in near-quantitative yields of HMP. acs.orgcabbi.bio Another study demonstrated that using a 10wt% Pd/Al₂O₃ catalyst can also achieve a high yield of HMP (95%). aiche.org

Following hydrogenation, the HMP is dehydrated to form parasorbic acid (PSA). researchgate.netgoogle.com This dehydration is typically achieved using a solid acid catalyst. google.com Research has shown that this step can yield 86% PSA with respect to TAL. aiche.org A kinetic model for this dehydration reaction has been developed, indicating that the highest yields of PSA are obtained at lower temperatures. aiche.orgcabbi.bio An experimental PSA yield of 84.2% with respect to TAL has been achieved, which aligns with the kinetic model's predictions. cabbi.bioosti.gov

Recent advancements have focused on using food-grade solvents like ethanol (B145695) and isopropyl alcohol (IPA) for this process, enhancing its suitability for food applications. rsc.org The use of IPA has been shown to lead to higher yields and shorter reaction times compared to ethanol, achieving an 84% yield of potassium sorbate from TAL in 35.7 hours. cabbi.biorsc.org

Advanced and Sustainable Biorefinery Approaches

Production from Triacetic Acid Lactone (TAL)

Integration of Food-Grade Solvents for Green Chemistry Principles

In the pursuit of more sustainable and environmentally benign chemical processes, research has focused on the use of food-grade solvents in the synthesis of potassium sorbate. Traditional methods have sometimes employed solvents like tetrahydrofuran (B95107) (THF), which can pose environmental and health risks. rsc.org Recent studies have demonstrated successful synthesis using safer alternatives such as ethanol (EtOH) and isopropyl alcohol (IPA). rsc.orgcabbi.bio

One innovative approach involves the production of potassium sorbate from triacetic acid lactone (TAL), a bio-derived platform chemical. cabbi.bio This method utilizes a catalytic process encompassing three main steps: hydrogenation, etherification and hydrolysis, and finally, a ring-opening hydrolysis to yield potassium sorbate. rsc.org The use of food-grade solvents like ethanol and isopropanol (B130326) in this process marks a significant step towards greener production. cabbi.bio

A comparative study of these solvents revealed that isopropanol (IPA) offers distinct advantages over ethanol (EtOH). cabbi.bio Synthesis in IPA resulted in a higher yield and a shorter reaction time. rsc.orgcabbi.bio Specifically, the reaction time in IPA was recorded at 35.7 hours, achieving an 84% yield of potassium sorbate from TAL. rsc.orgcabbi.bio This is a notable improvement compared to a previous method using THF, which required 42.1 hours. cabbi.bio The table below summarizes the key findings of this research.

Table 1: Comparison of Solvents for Potassium Sorbate Synthesis from TAL

| Solvent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| Isopropanol (IPA) | 35.7 | 84 | rsc.orgcabbi.bio |

This shift towards food-grade solvents not only enhances the safety profile of the manufacturing process but also improves economic viability and environmental sustainability. rsc.org

Solid-Phase Grinding Reactions for Potassium Sorbate Synthesis

An alternative, solvent-free approach to potassium sorbate synthesis involves solid-phase grinding reactions. This method aligns with green chemistry principles by eliminating the need for a reaction medium, thereby preventing the generation of wastewater, waste residue, and volatile organic compounds. google.com

The process involves the direct grinding and mixing of solid sorbic acid with a solid alkali, such as potassium hydroxide (B78521) and/or potassium carbonate. google.com This mechanical action increases the contact between reactant molecules, facilitating the chemical reaction. google.com The reaction can be carried out in devices like a vibration mill or a ball mill, which provide the necessary grinding, extruding, and stirring actions. google.com

The reaction is typically controlled at a temperature between -2°C and 80°C and a pressure of 0.005 to 0.15 MPa. google.com The molar ratios of the reactants can be varied. For instance, a weight-to-weight ratio of 2:1 for sorbic acid to potassium hydroxide has been used. google.com This solid-state reaction offers a simpler and more cost-effective production process with a shorter production period and reduced equipment investment compared to traditional solution-based methods. google.com

Characterization of Synthesized Potassium Sorbate Purity and Geometric Configuration

The purity and geometric configuration of synthesized potassium sorbate are critical quality attributes. Various analytical techniques are employed to ensure the final product meets the required specifications.

The purity of potassium sorbate can be determined using methods such as titration and High-Performance Liquid Chromatography (HPLC). A common titration method involves dissolving a dried sample in glacial acetic acid and acetic anhydride (B1165640) and titrating with 0.1 N perchloric acid to a blue-green endpoint. fao.org HPLC is another powerful tool for assessing purity, with studies reporting the ability to achieve high levels of purity (>95.5%). osti.gov The limit of detection (LOD) and limit of quantification (LOQ) for potassium sorbate in various samples have been determined using HPLC, indicating the sensitivity of this method. researchgate.netresearchgate.net

Sorbic acid, and consequently potassium sorbate, has two double bonds, which allows for the existence of four possible geometric isomers. researchgate.net The trans,trans-2,4-hexadienoic acid configuration is the commercially desired isomer. osti.gov The geometric configuration of synthesized potassium sorbate is typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. osti.govresearchgate.net The coupling constants and chemical shifts of the protons adjacent to the double bonds in the ¹H NMR spectrum allow for the definitive identification of each isomer. osti.govresearchgate.net For example, the cis-2,trans-4 configuration has been identified by its specific J coupling constants. osti.gov High-performance liquid chromatography (HPLC) on a nonpolar reversed-phase column (C18) can also be used to separate the different geometric isomers. researchgate.netnih.gov Research has shown that synthesized potassium sorbate can exhibit a trans-2, trans-4 geometrical configuration, which is identical to that of the commercially available product. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Potassium Sorbate | C₆H₇KO₂ |

| Sorbic Acid | C₆H₈O₂ |

| Potassium Hydroxide | KOH |

| Ethanol | C₂H₅OH |

| Water | H₂O |

| Tetrahydrofuran | C₄H₈O |

| Isopropyl Alcohol | C₃H₈O |

| Triacetic Acid Lactone | C₆H₆O₃ |

| Potassium Carbonate | K₂CO₃ |

| Perchloric Acid | HClO₄ |

| Acetic Acid | CH₃COOH |

Molecular and Cellular Mechanisms of Potassium Sorbate Antimicrobial Action

General Antimicrobial Mode of Action

The general antimicrobial action of potassium sorbate (B1223678) is multifaceted, primarily involving the disruption of cell membrane integrity and the inhibition of crucial metabolic processes.

Disruption of Microbial Cell Membrane Integrity and Permeability

A key mechanism of potassium sorbate's antimicrobial effect is its ability to compromise the integrity and function of microbial cell membranes. circadiancropsciences.comchempoint.comatamanchemicals.com It is believed that sorbic acid binds to cell membranes, where it can impair the activity of essential transport proteins. laballey.com This interference can lead to increased porosity of the cell membrane, disrupting the normal passage of substances in and out of the cell. circadiancropsciences.com Some studies suggest that the double bonds in the unsaturated fatty acid structure of sorbic acid create pressure that leads to steric disorganization and interferes with transport mechanisms. homebrewtalk.com This disruption can affect various membrane-associated processes, including substrate uptake and the maintenance of the proton-motive force. circadiancropsciences.com

Inhibition of Key Cellular Metabolic Processes

Once inside the microbial cell, sorbic acid can interfere with several vital metabolic pathways, effectively halting cellular activity and growth. psu.ac.th

Sorbic acid is known to inhibit a variety of enzymes, particularly those that contain sulfhydryl groups at their active sites. circadiancropsciences.com The inhibitory action is thought to involve the binding of sorbic acid to these sulfhydryl groups, thereby inactivating the enzymes. circadiancropsciences.comtopfinechem.com This has been demonstrated by the observation that the addition of cysteine, a sulfhydryl-containing amino acid, can prevent the inhibitory action of sorbate in some cases. circadiancropsciences.com The mechanism may involve the formation of a covalent bond between the sorbate ion and the sulfur of the sulfhydryl group. nih.gov Enzymes such as fumarase, aspartase, and succinic dehydrogenase have been identified as targets of sorbate inhibition. tandfonline.com

Sorbate can also disrupt cellular energy production by interfering with the electron transport chain and the associated proton-motive force. cabidigitallibrary.org By uncoupling oxidative phosphorylation, sorbate can inhibit the synthesis of ATP, the primary energy currency of the cell. researchgate.net There is evidence that sorbate can inhibit oxygen consumption in microorganisms like E. coli. circadiancropsciences.com Furthermore, research suggests that sorbate treatment can lead to the accumulation of intracellular fumarate, which in turn can inhibit aerobic respiration and reduce the production of reactive oxygen species. researchgate.net

Enzymatic Inhibition (e.g., Sulfhydryl Enzymes)

Antifungal and Anti-Yeast Mechanisms

Potassium sorbate is particularly effective against molds and yeasts, and its mechanisms of action against these fungi involve specific inhibitions of their life cycle and proliferation. atamanchemicals.comatamanchemicals.com

Inhibition of Spore Germination and Mycelial Proliferation

Potassium sorbate has been shown to inhibit multiple stages of the fungal life cycle, including spore germination, the initiation of growth, and the proliferation of mycelia. psu.ac.thcircadiancropsciences.com It can act as a competitive inhibitor of bacterial spore germination, particularly when induced by amino acids like L-alanine. circadiancropsciences.comnih.gov The inhibition appears to target the initial trigger or initiation reaction of germination. circadiancropsciences.com For fungal spores, sorbate can interfere with post-trigger connecting reactions, potentially by inhibiting proteases or altering spore membrane permeability. circadiancropsciences.com In addition to preventing germination, potassium sorbate also effectively halts the growth and spread of existing fungal mycelia, a key feature in preventing the visible growth of mold on food products. atamanchemicals.comnih.gov

Differential Susceptibility Across Fungal and Yeast Genera (e.g., Aspergillus, Penicillium, Zygosaccharomyces, Rhodotorula mucilaginosa, Candida albicans)

The antimicrobial efficacy of potassium sorbate is not uniform across all fungal and yeast species, with susceptibility varying significantly between different genera. This differential response is largely attributed to the inherent physiological and metabolic differences among these microorganisms.

Generally, molds from the genera Aspergillus and Penicillium are susceptible to the inhibitory effects of potassium sorbate. psu.ac.thnih.gov These common spoilage fungi can have their growth and toxin production hindered by the preservative. psu.ac.th However, the concentration required for inhibition can differ, and some strains have been noted to develop resistance. mdpi.com For instance, one study demonstrated that while 300 mg/L of potassium sorbate was effective against Aspergillus sp. and Penicillium sp., some resistance in Penicillium was observed. psu.ac.th

Among yeasts, the genus Zygosaccharomyces is particularly known for its resistance to preservatives, including sorbates. mdpi.com Zygosaccharomyces bailii, a significant spoilage yeast in the food industry, can tolerate high concentrations of sorbic acid, especially in low pH environments, partly due to its ability to metabolize the preservative.

In contrast, other yeasts such as Rhodotorula mucilaginosa and the opportunistic pathogen Candida albicans have shown susceptibility to potassium sorbate. nih.govresearchgate.netresearchgate.netekb.eg Studies have indicated that potassium sorbate can effectively inhibit the growth of these yeasts. nih.govresearchgate.netresearchgate.net For example, one study showed that potassium sorbate had a significant inhibitory effect on Rhodotorula mucilaginosa, with an inhibition zone of 22 mm. ekb.eg Another study found that a combination of potassium sorbate and chitosan (B1678972) was effective in reducing the counts of both R. mucilaginosa and C. albicans in cheese. researchgate.net

Influence of Environmental Factors on Antifungal Efficacy (e.g., pH, Water Activity)

The antifungal activity of potassium sorbate is profoundly influenced by environmental conditions, particularly pH and water activity (a_w).

pH: The efficacy of potassium sorbate is highly dependent on the pH of the surrounding medium. atamanchemicals.comlaballey.comlaboratoriumdiscounter.nlchemicalstore.com The active antimicrobial agent is the undissociated form of sorbic acid. chemicalstore.com Potassium sorbate is the potassium salt of sorbic acid and is more soluble in water. nih.govlaboratoriumdiscounter.nl In an acidic environment, specifically at a pH below its pKa of 4.76, a larger proportion of sorbic acid exists in its undissociated, lipophilic state. This form can more readily penetrate the microbial cell membrane to exert its inhibitory effects. chemicalstore.com As the pH increases above this value, the acid dissociates into its charged ionic form, which is less capable of crossing the cell membrane, thereby reducing its antifungal power. laballey.com Consequently, potassium sorbate is most effective in acidic conditions, typically below pH 6.0-6.5. nih.govchemicalstore.com At higher pH levels, its effectiveness diminishes significantly. core.ac.uk

Water Activity (a_w): Water activity, a measure of the water available for microbial growth, also plays a role in the effectiveness of potassium sorbate. Lowering water activity is a common food preservation strategy, and its combination with potassium sorbate can create a more potent antimicrobial hurdle. While potassium sorbate has a minimal direct impact on water activity, its ability to inhibit fungal growth is enhanced in environments where water availability is already restricted. nih.gov The interplay between low pH and low water activity can synergistically inhibit fungal growth more effectively than either factor alone. nih.gov

Antibacterial Mechanisms

Inhibition of Vegetative Cell Growth (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

While more recognized for its antifungal properties, potassium sorbate also demonstrates antibacterial activity by inhibiting the growth of vegetative cells. atamanchemicals.comphexcom.com The primary mechanism involves the undissociated sorbic acid penetrating the bacterial cell membrane. Once inside the more alkaline interior of the cell, the acid dissociates, which can lead to a decrease in the intracellular pH, disrupting various metabolic functions and enzymatic activities. chemicalstore.com

Potassium sorbate has been shown to inhibit a range of bacteria, including both Gram-positive and Gram-negative species.

Escherichia coli : Studies have shown that potassium sorbate can inhibit the growth of E. coli. cabidigitallibrary.orgresearchgate.netunitbv.ro

Staphylococcus aureus : This Gram-positive bacterium is also susceptible to inhibition by potassium sorbate. cabidigitallibrary.orgunitbv.ro

Bacillus subtilis : The growth of this Gram-positive, spore-forming bacterium can be inhibited by potassium sorbate. cabidigitallibrary.orgunitbv.ro

Enterococcus faecalis : Research has also indicated the inhibitory effects of potassium sorbate on this Gram-positive bacterium. researchgate.net

The minimum inhibitory concentration (MIC) required to prevent bacterial growth varies depending on the bacterial species and the specific environmental conditions. For example, one study reported MIC values of 400 mg/mL for E. coli and S. aureus, and 800 mg/mL for B. subtilis. cabidigitallibrary.orgunitbv.ro

Suppression of Bacterial Spore Germination

Potassium sorbate is a recognized inhibitor of bacterial spore germination, a critical function for preventing the outgrowth of spore-forming bacteria like Bacillus and Clostridium species. circadiancropsciences.comfrontiersin.orgresearchgate.net Spores are dormant, highly resistant structures that can survive harsh conditions. Sorbate interferes with the germination process, which is the transition from a dormant spore to a metabolically active vegetative cell. circadiancropsciences.com

The inhibitory mechanism appears to be competitive in nature, where sorbate may compete with germination-inducing agents, such as certain amino acids, for binding sites on receptors involved in initiating germination. circadiancropsciences.comnih.gov This inhibition is often reversible. circadiancropsciences.comnih.gov It has been observed that higher concentrations of sorbate are typically needed to inhibit spore germination compared to the inhibition of vegetative cell growth. circadiancropsciences.com For instance, studies have shown that potassium sorbate inhibits the germination of Bacillus cereus and Clostridium botulinum spores. circadiancropsciences.comfrontiersin.orgnih.gov

Impact on Bacterial Cell Division Processes

Evidence suggests that potassium sorbate can interfere with bacterial cell division. psu.ac.thcircadiancropsciences.com In studies involving Clostridium botulinum, the presence of sorbate, particularly at higher pH levels, resulted in the formation of abnormally long, misshapen cells that were defective in their ability to divide. circadiancropsciences.comasm.orgnih.govnih.gov These elongated cells are often more prone to lysis. circadiancropsciences.com This effect on cell division is likely an indirect consequence of sorbate's disruption of cellular metabolism and energy production, which are essential for synthesizing the components needed for cell replication. atamanchemicals.com

pH-Dependent Activity Against Bacterial Species

The antibacterial effectiveness of potassium sorbate is, like its antifungal action, highly dependent on pH. chemicalstore.comphexcom.com The undissociated form of sorbic acid is the active agent against bacteria. chemicalstore.com Therefore, its inhibitory power is significantly greater in acidic conditions (pH below 6.0). phexcom.com As the pH of the environment becomes neutral or alkaline, the antibacterial activity of potassium sorbate is substantially reduced because a lower proportion of the sorbic acid is in its active, undissociated state. phexcom.com This pH dependency is a crucial factor in its application as a preservative.

Interactive Data Tables

Table 1: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate Against Various Bacteria

| Bacterium | Minimum Inhibitory Concentration (MIC) | Source |

| Escherichia coli | 400 mg/mL | cabidigitallibrary.org, unitbv.ro |

| Staphylococcus aureus | 400 mg/mL | cabidigitallibrary.org, unitbv.ro |

| Bacillus subtilis | 800 mg/mL | cabidigitallibrary.org, unitbv.ro |

Synergistic Antimicrobial Effects with Other Compounds

The antimicrobial efficacy of potassium sorbate can be significantly enhanced when used in combination with other preservation techniques and compounds. This synergy allows for a broader spectrum of microbial inhibition, often at lower concentrations of the individual agents, which can be advantageous in food preservation.

Combination with Sodium Benzoate (B1203000)

The combination of potassium sorbate and sodium benzoate is a common practice in the food industry to achieve a more potent and broad-spectrum antimicrobial effect. oup.comearthwormexpress.com This synergistic relationship provides greater protection against a wider variety of microorganisms than either preservative used alone. oup.comearthwormexpress.com While potassium sorbate is highly effective against molds and yeasts, its efficacy against certain bacteria can be limited. Sodium benzoate, conversely, has a strong inhibitory action against many bacteria and some yeasts. nih.gov

The mechanism of this synergy lies in their complementary pH-dependent activity and modes of action. Both are weak acid preservatives and their antimicrobial activity is primarily attributed to the undissociated acid molecule. Potassium sorbate, which hydrolyzes to sorbic acid in aqueous solutions, is effective up to a pH of 6.5, though its effectiveness increases as the pH decreases. oup.com Sodium benzoate is most effective in the lower pH range of approximately 3.0 to 4.5. nih.gov By combining them, a wider pH range of effective antimicrobial action is covered.

Research has shown that this combination can effectively inhibit the growth of various food spoilage organisms. For instance, a study on a tamarillo sweet product demonstrated that a mixture of sodium benzoate and potassium sorbate (50-50%) successfully kept microbial counts below established safety limits for an extended period. sci-hub.box However, some studies have reported an additive rather than a true synergistic effect against certain fungal species like Aspergillus niger and Penicillium notatum, where the combination was not better than the highest concentration of the individual preservatives. researchgate.net In contrast, other in vitro studies have observed no synergistic effect of the sodium benzoate and potassium sorbate combination against a range of bacteria and fungi, but did note an additive effect against Escherichia coli and Aspergillus flavus. nih.gov

Table 1: Research Findings on Potassium Sorbate and Sodium Benzoate Combination

| Microorganism(s) | Food/Medium | Observed Effect | Reference |

|---|---|---|---|

| Wide variety of microorganisms | General food products | Synergistic effect providing greater protection. | oup.comearthwormexpress.com |

| Aerobic mesophilic bacteria, molds, and yeasts | Tamarillo sweet product | Increased stability and shelf life. | sci-hub.box |

| Aspergillus niger, Penicillium notatum | Yeast extract sucrose (B13894) broth | No synergistic effect observed; effect was not better than individual preservatives at high concentrations. | researchgate.net |

| Escherichia coli, Aspergillus flavus | In vitro | Additive effect. | nih.gov |

Synergism with Chitosan and Nano-chitosan

Chitosan, a natural biopolymer derived from chitin, exhibits inherent antimicrobial properties and its combination with potassium sorbate has shown significant synergistic effects, particularly in controlling fungal growth in food products. researchgate.netnih.govveterinaryworld.org This synergy is beneficial as it can enhance the antifungal action, allowing for lower concentrations of potassium sorbate to be used. researchgate.netnih.govveterinaryworld.org

The antimicrobial mechanism of chitosan involves disrupting the bacterial cell wall, inhibiting mRNA and protein synthesis, and chelating metal ions. mdpi.com When combined with potassium sorbate, a more potent antifungal effect is achieved. A study on Karish cheese demonstrated that a mixture of 0.1% potassium sorbate and 2% chitosan had the best antifungal effects against Rhodotorula mucilaginosa and Candida albicans, reducing the yeast count to undetectable levels by the ninth day of storage. researchgate.netnih.govveterinaryworld.org

The use of nano-chitosan in combination with potassium sorbate has also been explored. Nano-chitosan particles, due to their smaller size and higher surface charge density, can exhibit enhanced antimicrobial activity compared to chitosan. frontiersin.org In the aforementioned cheese study, chitosan nanoparticles at concentrations of 0.25% and 0.5% significantly lowered the counts of R. mucilaginosa and C. albicans. researchgate.netnih.gov

Edible coatings formulated with chitosan and potassium sorbate have been shown to be effective in preserving fresh produce. For example, a coating of 1.0% chitosan and 0.1% potassium sorbate in an acetic acid solution extended the shelf life of fresh wolfberry for 7 days at room temperature. spgykj.com Similarly, a combined treatment of chitosan and potassium sorbate on pomegranate fruit was effective in decreasing chilling injury symptoms and decay during cold storage. sci-hub.boxnih.gov

Table 2: Research Findings on Potassium Sorbate and Chitosan/Nano-chitosan Combination

| Compound | Microorganism(s) | Food/Medium | Observed Effect | Reference |

|---|---|---|---|---|

| Chitosan | Rhodotorula mucilaginosa, Candida albicans | Karish cheese | Synergistic antifungal activity; improved the antifungal effect of chitosan with a lower potassium sorbate concentration. | researchgate.netnih.govveterinaryworld.org |

| Chitosan | General spoilage flora | Fresh wolfberry | Best preservation effect with 1.0% chitosan and 0.1% potassium sorbate, extending shelf life. | spgykj.com |

| Chitosan | Fungal decay and chilling injury | Pomegranate fruit | Effective in decreasing chilling injury and decay incidence. | sci-hub.boxnih.gov |

| Nano-chitosan | Rhodotorula mucilaginosa, Candida albicans | Karish cheese | Significantly lowered yeast counts, showing better stability. | researchgate.netnih.gov |

Interaction with Lactic Acid Bacteria Metabolites

Lactic acid bacteria (LAB) produce various antimicrobial compounds, known as bacteriocins, which can act synergistically with potassium sorbate to inhibit a range of microorganisms. Nisin, a bacteriocin (B1578144) produced by Lactococcus lactis, is one such example where a synergistic effect with potassium sorbate has been well-documented.

Research has shown that the combination of nisin and potassium sorbate can be more effective than either agent alone in controlling the growth of spoilage and pathogenic bacteria. A study on Bacillus sporothermodurans in milk found that sub-lethal concentrations of nisin and potassium sorbate in combination resulted in a total inhibition of cell growth after 5 days, demonstrating a synergistic effect. nih.govresearchgate.net While nisin alone was able to inhibit spore outgrowth but not germination, potassium sorbate inhibited both germination and outgrowth. nih.gov This combination has also been shown to have a greater inhibitory effect on Clostridium perfringens in poultry meat compared to the individual components. bu.edu.eg In processed cheese sauces, a mixture of nisin and potassium sorbate resulted in lower counts of aerobic spore-forming bacteria compared to nisin alone. oatext.com

Another bacteriocin, pediocin, produced by Pediococcus species, has also been investigated for its interaction with potassium sorbate. While some studies have focused on the cross-resistance of bacteriocin-resistant Listeria monocytogenes to common food preservatives, they found that resistance to nisin or pediocin did not confer resistance to potassium sorbate. nih.govscielo.br This suggests that their mechanisms of action are different and that they can potentially be used in combination without compromising their individual effectiveness.

Table 3: Research Findings on Potassium Sorbate and Lactic Acid Bacteria Metabolites

| LAB Metabolite | Microorganism(s) | Food/Medium | Observed Effect | Reference |

|---|---|---|---|---|

| Nisin | Bacillus sporothermodurans | Milk | Synergistic effect resulting in total inhibition of cell growth. | nih.govresearchgate.net |

| Nisin | Clostridium perfringens | Poultry meat | Greater inhibitory effect in combination. | bu.edu.eg |

| Nisin | Aerobic spore-forming bacteria | Processed cheese sauce | Synergistic effect on decreasing microbial growth. | oatext.com |

| Pediocin | Listeria monocytogenes (bacteriocin-resistant variants) | Broth | Resistance to pediocin did not confer resistance to potassium sorbate. | nih.govscielo.br |

Synergism with Thermal Processing

The combination of potassium sorbate with thermal processing can create a synergistic effect, leading to a more efficient inactivation of microorganisms. conicet.gov.ar This allows for the use of milder heat treatments, which can help in better preserving the sensory and nutritional qualities of food products. conicet.gov.ar The presence of potassium sorbate can decrease the ability of microorganisms to recover from the injury caused by heat. researchgate.net

Studies have shown that even low concentrations of potassium sorbate can significantly enhance the lethal effect of heat on yeasts and molds. For example, the addition of 0.025% (w/w) potassium sorbate to acidified aqueous model systems generally promoted an increase in the rate of heat inactivation of Zygosaccharomyces bailii. conicet.gov.ar A synergistic effect was particularly noted with the combined use of potassium sorbate and certain solutes like sorbitol, xylitol, or glucose. conicet.gov.arresearchgate.net Research on Aspergillus flavus and Penicillium puberulum conidia and Geotrichum candidum vegetative cells found that the presence of potassium sorbate in the heating medium led to more rapid inactivation rates compared to heating alone. researchgate.net

However, it is important to note that thermal processing can also impact the stability and efficacy of potassium sorbate. High temperatures can lead to a loss of antimicrobial activity of potassium sorbate, which has been observed to be exponential with temperature and linear with heating time. oup.comoup.com Heating can also cause potassium sorbate powder to turn dark yellow, which could potentially affect the color of the final food product. oup.comoup.com Despite this, the synergistic lethal effect of heat and potassium sorbate on microorganisms often outweighs these considerations, making it a valuable hurdle technology in food preservation.

Table 4: Research Findings on Potassium Sorbate and Thermal Processing

| Microorganism(s) | Food/Medium | Observed Effect | Reference |

|---|---|---|---|

| Zygosaccharomyces bailii | Aqueous model systems | Addition of 0.025% potassium sorbate increased the rate of heat inactivation. Synergistic effect observed with certain solutes. | conicet.gov.arresearchgate.net |

| Aspergillus flavus, Penicillium puberulum, Geotrichum candidum | Heating menstrua | Potassium sorbate caused more rapid inactivation rates compared to heating alone. | researchgate.net |

| Bacillus subtilis spores | - | Combination of High-Pressure Thermal Treatment (HPTT) and potassium sorbate had a stronger inactivation effect. | nih.gov |

| General | - | Heat processes can reduce the antimicrobial activity of potassium sorbate. | oup.comoup.com |

Microbial Adaptation and Resistance to Potassium Sorbate

Mechanisms of Resistance in Yeasts

Yeasts, particularly species like Zygosaccharomyces bailii, Saccharomyces cerevisiae, and Debaryomyces hansenii, have evolved sophisticated mechanisms to tolerate and adapt to the presence of weak acids such as sorbic acid. usda.gov These adaptations involve a range of molecular and cellular responses aimed at maintaining internal pH homeostasis, detoxifying the cell, and remodeling the cellular envelope. usda.gov

One of the adaptive responses in yeasts involves modifying the fatty acid composition of the cell membrane. usda.gov For instance, in Zygosaccharomyces rouxii, exposure to sorbate (B1223678) stress has been linked to changes in membrane fatty acids. usda.govasm.org An increase in the proportion of saturated fatty acids can make cells more resistant to oxidative stress. frontiersin.org This alteration is thought to adjust membrane fluidity and protect membrane lipids from damage caused by oxygen-derived free radicals that can be induced by weak acids. researchgate.net In S. cerevisiae, exposure to sorbic acid has been shown to reduce the transcript levels of the OLE1 gene, which is responsible for converting saturated fatty acids to unsaturated ones. researchgate.net This suggests that a decrease in membrane unsaturation is a component of the yeast's defense against sorbate-induced stress.

A key strategy for yeast resistance is to limit the entry of the sorbate molecule into the cell. sci-hub.se Some highly resistant yeasts, such as Zygosaccharomyces bailii, exhibit reduced permeability to preservatives. usda.govsci-hub.se This characteristic is considered a crucial factor in their high tolerance levels. sci-hub.se The ability to restrict the diffusion of the undissociated form of the acid across the cell membrane prevents the internal accumulation of the preservative and the subsequent drop in intracellular pH. sci-hub.sefrontiersin.org Pre-adaptation of yeast cultures to weak acids has been shown to decrease the rate of acidification, which is likely due to changes in the composition of the plasma membrane or cell wall that reduce permeability. frontiersin.org For example, at low water activity, the shrinkage of yeast cells and a reduction in membrane pore size may physically restrict the entry of sorbate. circadiancropsciences.com

Certain yeasts and molds can detoxify sorbic acid by enzymatically degrading it. usda.govwikipedia.org A primary mechanism is the decarboxylation of sorbic acid to produce 1,3-pentadiene (B166810), a volatile compound with a characteristic "kerosene-like" or "petroleum-like" odor. researchgate.netnih.govftb.com.hr This detoxification process renders the preservative ineffective and can lead to spoilage and off-flavors in food products. researchgate.netinnocua.net

The enzyme responsible for this reaction in Saccharomyces cerevisiae has been identified as Pad1p (phenylacrylic acid decarboxylase), which is encoded by the PAD1 gene. researchgate.netnih.gov This enzyme is also known to decarboxylate other acids like cinnamic acid. researchgate.netnih.gov The loss of the PAD1 gene results in the inability to decarboxylate both sorbic and cinnamic acids. nih.gov Several other yeast species, including Debaryomyces hansenii and Zygosaccharomyces rouxii, have also been shown to produce 1,3-pentadiene from sorbate. researchgate.netftb.com.hr Similarly, in the mold Aspergillus niger, a homolog of Pad1p, named PadA1, is responsible for this detoxification reaction. nih.govresearchgate.net

Yeast cells employ active transport systems to expel sorbate anions and protons that enter the cytoplasm, which is a critical defense mechanism. nih.gov

Efflux Pumps : The ATP-binding cassette (ABC) transporter Pdr12p plays a major role in conferring resistance to weak organic acids. embopress.orgembopress.org When Saccharomyces cerevisiae is exposed to sorbic acid, the expression of Pdr12p in the plasma membrane is strongly induced. embopress.orgembopress.org This transporter actively pumps sorbate anions out of the cell in an energy-dependent manner, preventing their intracellular accumulation. embopress.orgnih.gov Deletion of the PDR12 gene makes yeast cells hypersensitive to sorbic, benzoic, and propionic acids at low pH. embopress.orgmolbiolcell.org The induction of PDR12 is regulated by the transcription factor War1p. molbiolcell.org

Proton Pumps : To counteract the intracellular acidification caused by the influx of protons from dissociated sorbic acid, yeasts stimulate the activity of the plasma membrane H+-ATPase, Pma1p. nih.govasm.org This essential pump uses ATP to actively extrude protons from the cell, thereby maintaining a stable intracellular pH. frontiersin.orgyeastgenome.org The activity of Pma1p can be stimulated by some weak acids, although high concentrations of sorbic acid may inhibit it. researchgate.net The heat shock protein Hsp30 has been shown to regulate the activity of Pma1p during weak acid stress. nih.gov

Beyond enzymatic degradation, yeasts have other detoxification strategies. The primary mechanism is the active removal of the sorbate anion from the cell, as described above with the Pdr12p efflux pump. ftb.com.hr This process is considered a detoxification system because it chemically removes the active form of the antimicrobial from the cytoplasm. ftb.com.hr Some yeasts can also metabolize sorbates, although this is less common than active transport or degradation to pentadiene. ftb.com.hr For instance, Candida albicans shows greater sensitivity to sorbate under anaerobic conditions, suggesting that an aerobic detoxification process reduces its inhibitory effect. circadiancropsciences.com

Role of Efflux Pumps (e.g., ABC Transporters like Pdr12p) and Proton Pumps (e.g., H+-ATPase Pma1p)

Mechanisms of Resistance in Bacteria

While less studied than in yeasts, bacteria also exhibit resistance to potassium sorbate. usda.gov The primary mode of action of sorbate against bacteria is believed to be the disruption of the cell membrane and interference with its metabolic processes. atamanchemicals.comlaballey.com Resistance mechanisms often involve preventing this disruption or metabolizing the sorbate.

Some bacteria can metabolize sorbate, especially at sublethal concentrations. circadiancropsciences.com For example, certain lactic acid bacteria are known to be resistant and can even metabolize it. laballey.com Other species, such as some Clostridium and Acetobacter species, can also degrade sorbate. circadiancropsciences.com In some cases, bacterial resistance is linked to sporulation, as seen in Staphylococcus species. usda.gov

A study on Bacillus subtilis using transcriptional profiling revealed that cells under sorbic acid stress show a response similar to nutrient limitation. asm.org The study also indicated a remodeling of the plasma membrane, as suggested by the upregulation of fatty acid biosynthesis (fab) genes. asm.org This membrane alteration, similar to what is observed in yeasts, could reduce the cell's permeability to the preservative. asm.org For some gram-negative bacteria, the outer membrane may play a role in resistance, possibly by degrading the preservative. usda.gov Furthermore, some bacteria can adapt to preservatives like potassium sorbate and sodium benzoate (B1203000), especially after prolonged exposure to sublethal amounts. nih.gov

Strain-Specific Resistance and Adaptive Responses to Sublethal Concentrations

The ability of microorganisms to withstand the inhibitory effects of potassium sorbate is not uniform across all species or even within different strains of the same species. researchgate.net This strain-specific resistance is a critical factor in the efficacy of potassium sorbate as a preservative. Some bacteria, such as certain species of Staphylococcus and Pseudomonas, exhibit a higher intrinsic resistance to sorbate compared to others like E. coli and Clostridium perfringens. circadiancropsciences.com Similarly, variation in sensitivity to sorbate among molds is well-documented and has been linked to their ability to metabolize the preservative. circadiancropsciences.com

Exposure to sublethal concentrations of potassium sorbate can induce adaptive responses in microorganisms, leading to increased resistance. sciencepublishinggroup.comresearchgate.net For instance, studies have shown that Escherichia coli can adapt to grow in the presence of high concentrations of potassium sorbate (up to 7,000 ppm) when exposed to gradually increasing levels of the preservative. researchgate.netnih.gov This adaptation is not linked to plasmids but appears to involve other physiological and morphological changes. sciencepublishinggroup.comnih.gov Adapted E. coli cells have been observed to exhibit significant ultrastructural modifications, including the separation of the cell membrane from the cytoplasm and cell wall, and the condensation of DNA. sciencepublishinggroup.com

Research on Listeria monocytogenes has also revealed strain-dependent differences in resistance to potassium sorbate. nih.gov Strains isolated from food and clinical samples tend to be more resistant than those from other sources. nih.gov This suggests that the environment from which a microorganism is isolated can play a role in its level of resistance to preservatives.

The following table summarizes the findings of a study on the adaptation of Escherichia coli ATCC 35218 to increasing concentrations of potassium sorbate.

| Potassium Sorbate Concentration (ppm) | Observation | Reference |

| Up to 7,000 | Bacterial growth observed after adaptation process. | researchgate.netnih.gov |

| 1,000 | Cells adapted at this concentration were used for subsequent transfers to higher concentrations. | researchgate.netnih.gov |

Metabolization of Sorbate by Resistant Microorganisms

Some microorganisms have evolved the ability to not only resist the effects of potassium sorbate but also to metabolize it, using it as a carbon source for growth. researchgate.netcircadiancropsciences.com This metabolic degradation is a key mechanism of resistance and can lead to the spoilage of products even in the presence of the preservative.

Certain molds, yeasts, and bacteria can degrade sorbate. circadiancropsciences.comresearchgate.net For example, some molds can break down sorbic acid through a process of decarboxylation, resulting in the formation of 1,3-pentadiene, a compound with a distinct petroleum-like odor. researchgate.net This can lead to sensory defects in food products.

The degradation of sorbate by microorganisms is influenced by several factors, including the microbial strain, the concentration of sorbate, the pH of the environment, and the availability of other nutrients. researchgate.net Generally, metabolization occurs at subinhibitory concentrations of sorbate. circadiancropsciences.comresearchgate.net Some lactic acid bacteria and species of Clostridium and Acetobacter are known to metabolize sorbate. circadiancropsciences.com

The ability of certain microorganisms to metabolize sorbate highlights the importance of using appropriate concentrations of the preservative and maintaining other controlling factors (like low pH and good manufacturing practices) to ensure product stability. researchgate.net

Research on Strategies to Counteract Preservative Resistance

The growing concern over microbial resistance to potassium sorbate has spurred research into new strategies to enhance its antimicrobial efficacy and overcome resistance mechanisms. These strategies primarily focus on combining potassium sorbate with other antimicrobial agents or developing novel formulations.

Combined Antimicrobial Approaches

A promising strategy to combat preservative resistance is the use of potassium sorbate in combination with other antimicrobial compounds. This "hurdle technology" approach aims to create a more challenging environment for microbial growth by targeting multiple cellular processes simultaneously. conicet.gov.ar

Several studies have demonstrated the synergistic or additive effects of combining potassium sorbate with other antimicrobials. For example:

Organic Acids: The combination of potassium sorbate with organic acids like citric acid, lactic acid, and phytic acid has been shown to be more effective in inhibiting the growth of various microorganisms, including Listeria monocytogenes. nih.govresearchgate.net The organic acids can potentiate the action of sorbate, likely by increasing the proportion of the undissociated, more active form of sorbic acid. researchgate.net

Bacteriocins: Nisin and pediocin, which are antimicrobial peptides produced by lactic acid bacteria, have been used in combination with potassium sorbate to reduce populations of L. monocytogenes on fresh-cut produce. nih.gov

Other Preservatives: The combination of potassium sorbate and sodium benzoate has been used to extend the shelf life of food products like tamarillo sweet products by inhibiting the growth of molds and yeasts. nih.gov

Essential Oils and Other Compounds: Combinations of potassium sorbate with vanillin (B372448) and citral (B94496) have shown additive and sometimes synergistic inhibitory effects against Escherichia coli, Salmonella enteritidis, and Saccharomyces cerevisiae. conicet.gov.ar Another novel approach involves combining potassium sorbate with a phosphorous acid-solubilized copper ammonium (B1175870) complex, which has demonstrated synergistic antifungal activity. google.com

The table below provides examples of combined antimicrobial approaches involving potassium sorbate.

| Combined Antimicrobial Agent(s) | Target Microorganism(s) | Observed Effect | Reference |

| Nisin, Pediocin, Sodium Lactate, Phytic Acid, Citric Acid | Listeria monocytogenes | Significant reduction in bacterial populations on fresh-cut produce. | nih.gov |

| Sodium Benzoate | Molds and Yeasts | Increased shelf life of tamarillo sweet product. | nih.gov |

| Vanillin, Citral | Escherichia coli, Salmonella enteritidis, Saccharomyces cerevisiae | Additive and synergistic inhibitory effects. | conicet.gov.ar |

| Phosphorous acid-solubilized copper ammonium complex | Fungi | Synergistic enhancement of antifungal activity. | google.com |

| Dimethyl dicarbonate, Natamycin (B549155) | Food spoilage microorganisms | Effective antimicrobial combination at levels below the taste threshold for each component. | google.com |

| Ethanol (B145695), Chlorhexidine | Hand microbiota | Enhanced and sustained antimicrobial effect for surgical hand preparation. | nih.govucm.es |

Novel Formulations to Enhance Sorbate Efficacy

Beyond combining it with other antimicrobials, research is also focused on developing novel formulations that can enhance the efficacy of potassium sorbate. These formulations aim to improve its solubility, stability, or delivery to the microbial cells.

One area of investigation involves the use of encapsulation or emulsion technologies to protect potassium sorbate from degradation and control its release. For instance, the efficacy of organic acid combinations has been shown to be enhanced in olive oil emulsions. taylorandfrancis.com

Another innovative approach is the development of new antiseptic products that incorporate potassium sorbate. For example, a hand rub formulation containing ethanol, chlorhexidine, and potassium sorbate has been shown to have a significantly higher and more sustained antimicrobial effect compared to formulations without potassium sorbate. nih.govucm.es It is speculated that the osmotic stress induced by other components in the formulation may enhance the action of potassium sorbate. ucm.es

These novel formulations hold the potential to broaden the application of potassium sorbate and provide more robust protection against microbial spoilage and contamination, particularly in challenging product matrixes or against resistant microbial strains.

Degradation Pathways and Stability of Potassium Sorbate in Diverse Matrices

Degradation Kinetics and Influencing Factors in Aqueous Systems

In aqueous environments, the degradation of potassium sorbate (B1223678) generally follows first-order reaction kinetics. researchgate.net This process is significantly affected by a range of factors inherent to the solution's composition and storage conditions.

Oxidative degradation is considered the most significant pathway for the breakdown of sorbates in aqueous solutions. researchgate.netuba.ar This process is driven by the presence of oxygen and leads to the cleavage of the double bonds in the sorbic acid molecule. google.com The oxidation results in an increased concentration of carbonyl compounds, notably acetaldehyde (B116499) and β-carboxyacrolein. researchgate.nettandfonline.com These degradation products can subsequently polymerize, forming brown pigments and leading to nonenzymatic browning, which can alter the sensory characteristics of a product. google.comresearchgate.net The oxidation of the double bonds is also responsible for the dark yellow color change observed when potassium sorbate is heated.

Radiolysis, or degradation induced by ionizing radiation, is another recognized pathway for the breakdown of potassium sorbate in aqueous solutions. researchgate.netuba.arresearchgate.net Studies involving gamma irradiation of potassium sorbate have shown the formation of complex and unresolved Electron Paramagnetic Resonance (EPR) spectra, indicating the generation of various radical species. researchgate.net Research has demonstrated that these radiation-induced radicals decay over time, with some transforming into other types of radicals. researchgate.net While the precise mechanisms and end-products of potassium sorbate radiolysis are complex and subject to ongoing research, it is a confirmed degradation route. tandfonline.comresearchgate.net

Certain microorganisms are capable of metabolizing and detoxifying sorbates, leading to spoilage and the formation of off-odors. researchgate.net Notably, some strains of molds, such as Trichoderma and Penicillium, along with certain yeasts, can decarboxylate sorbate to produce piperylene (1,3-pentadiene). avenalab.com This volatile hydrocarbon is characterized by a distinct kerosene (B1165875) or petroleum-like odor. avenalab.com In a case involving spoiled strawberry-flavored water, the mold Penicillium corylophilum was found to convert potassium sorbate into 1,4-pentadiene (B1346968). avenalab.com

Additionally, some species of lactic acid bacteria have been shown to degrade potassium sorbate. conicet.gov.ar Studies have identified Lactobacillus species that can metabolize the preservative, in some cases generating trans-4-hexenoic acid as a byproduct. conicet.gov.ar

The stability of potassium sorbate is highly dependent on environmental factors such as pH, temperature, and exposure to light.

pH: The pH of the medium is a critical factor. The degradation of sorbate is generally enhanced at lower pH values, with some studies observing maximum oxidation rates around pH 3.0. researchgate.net Since the undissociated form of sorbic acid is the active antimicrobial agent, its effectiveness is also pH-dependent, being highest in acidic conditions and decreasing significantly as the pH approaches neutrality. google.comnih.gov

Temperature: Elevated temperatures can accelerate the degradation of potassium sorbate. bloomtechz.com The relationship between the degradation rate constant and temperature typically follows Arrhenius dependence. researchgate.net While heating can cause discoloration, losses during some food processing, like in yogurt production, have been reported as limited. bloomtechz.com It is also noted that potassium sorbate can begin to sublime at temperatures above 60°C (140°F).

Light Exposure: Potassium sorbate is sensitive to ultraviolet (UV) light, which can induce degradation and cause solutions to turn yellow. nih.gov Therefore, for optimal stability, it should be stored protected from light. nih.gov

| pH Level | Relative Activity of Sorbic Acid (%) |

|---|---|

| 3.0 | 98% |

| 4.0 | 85% |

| 4.4 | 70% |

| 5.0 | 37% |

| 6.0 | 5.5% |

| 7.0 | <1% |

Microbial Biotransformation and Spoilage-Related Degradation

Interactions with Matrix Components and Formation of Degradation Products

Potassium sorbate can react with other components present in a food or cosmetic matrix, which can affect its stability and lead to the formation of new compounds.

Ascorbic Acid: The interaction between potassium sorbate and ascorbic acid is complex. In some instances, the presence of sorbate can accelerate the degradation of ascorbic acid. google.com More significantly, the combination of potassium sorbate, ascorbic acid, and iron salts can lead to the formation of mutagenic compounds, as the ascorbic acid and iron salts can oxidize the sorbate. google.com

Nitrites: Potassium sorbate can react with nitrites, particularly at low pH, to form various products, including potentially mutagenic agents like ethylnitrolic acid and 1,4-dinitro-2-methylpyrrole. researchgate.net This reaction has been a subject of study, especially in cured meats where nitrites are common. The combination of reduced nitrite (B80452) levels with potassium sorbate has been explored as a strategy to inhibit botulism while minimizing nitrosamine (B1359907) formation.

Metal Ions: Transition metal ions such as iron (Fe³⁺) and copper (Cu²⁺) can act as catalysts, accelerating the oxidative degradation of sorbate. researchgate.netjackchem.com This pro-oxidant effect is a key reason for the use of chelating agents like EDTA, which sequester these metal ions to prevent them from catalyzing oxidation. nih.gov However, the role of metal ions can be concentration-dependent, with some reports suggesting a narrow range in which they might have an antioxidative effect. google.com The interaction is particularly notable when ascorbic acid is also present, where iron and copper ions can facilitate the oxidation of both compounds.

| Interacting Component | Observed Interaction with Potassium Sorbate | Resulting Products/Effects | Reference |

|---|---|---|---|

| Ascorbic Acid & Iron Salts | Oxidation of sorbate | Formation of mutagenic compounds, increased degradation of ascorbic acid. | google.com |

| Nitrites | Reaction at low pH | Formation of ethylnitrolic acid and 1,4-dinitro-2-methylpyrrole. | researchgate.net |

| Iron (Fe³⁺) & Copper (Cu²⁺) Ions | Catalysis of oxidative degradation | Accelerated breakdown of sorbate, color changes. | researchgate.netjackchem.com |

| EDTA (Chelating Agent) | Sequestration of metal ions | Inhibition of metal-catalyzed oxidation, improved stability. | nih.gov |

Characterization of Novel Degradation Compounds

The degradation of potassium sorbate, particularly in aqueous food and beverage matrices, can lead to the formation of various new compounds. The primary degradation pathway is autoxidation, though microbial action can also result in novel breakdown products. researchgate.nettandfonline.comuba.ar Research has focused on identifying these compounds to understand their impact on product quality and stability.

In aqueous solutions, the autoxidation of sorbic acid, the active form of potassium sorbate, has been shown to produce several carbonyl compounds. tandfonline.com The major degradation products identified under these conditions are acetaldehyde and β-carboxylacrolein. tandfonline.com The formation of these compounds is influenced by factors such as pH, temperature, water activity, and the presence of other substances like salts and sugars. researchgate.nettandfonline.com For instance, the rate of sorbate oxidation is often highest at a pH around 3.0. researchgate.net

Microbial activity is another significant pathway for potassium sorbate degradation, leading to compounds with distinct sensory characteristics. Various molds and yeasts are capable of decarboxylating sorbic acid, resulting in the formation of 1,3-pentadiene (B166810), a volatile compound often associated with plastic or hydrocarbon-like off-odors. mdpi.com

A specific study on strawberry-flavored bottled water preserved with potassium sorbate and sodium benzoate (B1203000) identified Penicillium corylophilum as a mold capable of degrading these preservatives. mdpi.com This degradation led to the formation of 1,4-pentadiene from potassium sorbate and benzaldehyde (B42025) from sodium benzoate. mdpi.com In this study, after a 5-day incubation period, the mold completely assimilated potassium sorbate at concentrations of 200 and 400 mg/L, converting it into 1,4-pentadiene. mdpi.com

The table below summarizes key degradation products of potassium sorbate identified in research studies.

| Degradation Product | Formation Pathway | Matrix/Conditions | Reference |

| Acetaldehyde | Autoxidation | Aqueous solutions | tandfonline.com |

| β-carboxylacrolein | Autoxidation | Aqueous solutions | tandfonline.com |

| Carbonyl Compounds | Autoxidation | Aqueous solutions | researchgate.nettandfonline.comuba.ar |

| 1,3-Pentadiene | Microbial Decarboxylation | Foods preserved with sorbic acid/salts | mdpi.com |

| 1,4-Pentadiene | Microbial Degradation by P. corylophilum | Strawberry-flavored water | mdpi.com |

Impact of Potassium Sorbate Degradation on Antimicrobial Efficacy and Sensory Attributes

The degradation of potassium sorbate has significant consequences for both the microbiological stability and the sensory quality of food and beverage products. researchgate.netuba.ar These impacts are a direct result of the reduction in the effective concentration of the preservative and the formation of new, often undesirable, compounds.

Antimicrobial Efficacy

The primary function of potassium sorbate is to inhibit the growth of molds, yeasts, and some bacteria. chempoint.comekb.eg Its effectiveness is concentration-dependent, meaning a minimum level of the preservative is required to ensure microbial stability. researchgate.netuba.ar The degradation of potassium sorbate, whether through oxidation or microbial action, lowers its concentration in the product. researchgate.netuba.arlaballey.com If the concentration falls below the minimum inhibitory concentration (MIC), the product's microbiological shelf life can be compromised, allowing for spoilage microorganisms to grow. researchgate.netuba.ar

Studies have shown that in aqueous models, a significant portion of potassium sorbate can be lost over a few months of storage, especially at slightly elevated temperatures, through degradation and polymerization. laballey.com This loss of antimicrobial activity is a critical consideration during product formulation and shelf-life testing. laballey.comoup.com For example, the use of steviosides in a model beverage system was found to protect potassium sorbate from destruction, ensuring that the residual preservative level remained higher than the MIC required to inhibit the growth of spoilage yeasts like Zygosaccharomyces bailii.

Sensory Attributes

The degradation of potassium sorbate is frequently linked to negative sensory changes in food products. researchgate.netuba.ar The oxidative breakdown pathway is a major contributor to these undesirable alterations. This process leads to an increased concentration of carbonyl compounds. researchgate.netuba.ar These carbonyls, particularly β-carboxylacrolein, can participate in nonenzymatic browning reactions by reacting with amino acids and proteins in the food, leading to discoloration. researchgate.nettandfonline.com The color of potassium sorbate powder itself can turn dark yellow upon heating due to the oxidation of the double bonds in the sorbate chain, which can, in turn, affect the color of the final food product. oup.com

Furthermore, degradation can result in the development of distinct off-odors and off-flavors. researchgate.netuba.ar Microbial degradation, in particular, is known to produce flavor defects. researchgate.net The formation of 1,3-pentadiene from the microbial decarboxylation of sorbic acid can impart undesirable plastic, kerosene, or hydrocarbon-like odors to products. mdpi.com Similarly, the conversion of potassium sorbate to 1,4-pentadiene by certain molds can also result in off-odors. mdpi.com In some beverages, the presence of preservatives like potassium sorbate has been reported to negatively affect palatability. taylorandfrancis.com To avoid such off-flavors, especially in wine, it is often recommended to add potassium sorbate only immediately before bottling and after any heat treatment has concluded and the product has cooled. eaton.com

Conversely, some studies have found no adverse sensory effects. A study on Kashar cheese found that the application of potassium sorbate did not have a negative impact on the sensory quality of the samples during the ripening period. scientificwebjournals.com

The table below details the effects of potassium sorbate degradation on product quality.

| Impact Area | Specific Effect | Cause | Reference |

| Antimicrobial Efficacy | Reduced effectiveness against molds and yeasts | Lowering of sorbate concentration below the Minimum Inhibitory Concentration (MIC) due to oxidative or microbial degradation. | researchgate.netuba.ar |

| Sensory Attributes (Color) | Nonenzymatic browning, yellowing | Formation of carbonyls (e.g., β-carboxylacrolein) that react with amino acids; oxidation of sorbate's double bonds. | researchgate.nettandfonline.comuba.aroup.com |

| Sensory Attributes (Flavor/Odor) | Development of off-odors (plastic, kerosene, hydrocarbon-like) | Formation of volatile compounds like 1,3-pentadiene and 1,4-pentadiene through microbial degradation. | researchgate.netuba.armdpi.com |

| Sensory Attributes (Palatability) | Negative modification of taste | Presence of the preservative or its degradation products. | taylorandfrancis.com |

Analytical Chemistry Methodologies for Potassium Sorbate Determination

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is a powerful and widely used technique for separating and quantifying potassium sorbate (B1223678), often in complex matrices like food and beverages. ukim.mkorientjchem.orgjmp.ir

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of potassium sorbate. njlabs.com Reversed-phase HPLC (RP-HPLC) is the most common approach, where a nonpolar stationary phase is used with a more polar mobile phase. jmp.ir

UV and Diode Array Detection (DAD): Potassium sorbate, or more specifically the sorbic acid it forms in acidic conditions, exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. aelabgroup.com This characteristic allows for its detection and quantification using a UV detector. The typical wavelength for detecting potassium sorbate is around 255 nm to 260 nm. nih.govresearchgate.netakjournals.com A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV spectrum of the eluting compound, which aids in peak purity assessment and compound identification. akjournals.comresearchgate.netresearchgate.net

Several studies have developed and validated RP-HPLC methods with UV or DAD for the simultaneous determination of potassium sorbate and other preservatives like sodium benzoate (B1203000). ukim.mkjmp.irnih.goviau.ir These methods often utilize a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic buffer (such as phosphate (B84403) or acetate (B1210297) buffer) to ensure the protonation of sorbic acid for better retention and peak shape. ukim.mkorientjchem.orgjmp.irajast.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for separating potassium sorbate. ukim.mkresearchgate.net

Fluorescence Detection: While less common than UV detection for potassium sorbate itself, fluorescence detection can be employed, particularly after derivatization, to enhance sensitivity and selectivity. researchgate.neteurekaselect.comresearchgate.net One study reported a quick UHPLC-fluorescent method for its determination. researchgate.net Another method utilized a fluorescence detector set at an excitation wavelength of 375 nm and an emission wavelength of 440 nm for the analysis of preservatives. discoveryjournals.org

Interactive Table: HPLC Methods for Potassium Sorbate Determination

| Technique | Column | Mobile Phase | Detection Wavelength | Key Findings | Reference |

| RP-HPLC-DAD | Purospher® STAR RP-18 (30 mm x 4 mm; 3 µm) | Methanol/phosphate buffer (pH 3.70) (20/80, V/V) | 255 nm | Successful separation from sodium benzoate in under 6 minutes. | ukim.mk |

| RP-HPLC-UV | Reversed-phase C18 | Acetonitrile/ammonium (B1175870) acetate buffer | 255 nm | Recoveries of 82-96% in various food matrices. | nih.gov |

| RP-HPLC-UV | Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) | Not specified | 255 nm | Compared results with spectrophotometry, finding HPLC more reliable. | iau.ir |

| RP-HPLC-UV | C18 column (250 mm x 4 mm I.D., 5 µm) | Acetate buffer (0.2 mol/L, pH 4.4): acetonitrile (63:37) | 235 nm | LOD of 1.823 mg/L and LOQ of 6.078 mg/L. | orientjchem.org |

| RP-HPLC-DAD | LiChroCART® Purospher STAR RP-18e (30 mm x 4 mm; 3 μm) | Acetonitrile-phosphate buffer (pH = 3.5) (8:92, v/v) | 260 nm | LOD of 0.22 mg L−1 and LOQ of 0.74 mg L−1. | akjournals.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in faster analysis times, improved resolution, and higher sensitivity. pjoes.com UHPLC methods have been developed for the analysis of potassium sorbate, often in combination with other food additives. researchgate.neteurekaselect.comresearchgate.net These methods, similar to HPLC, predominantly use reversed-phase columns and UV or DAD for detection. researchgate.netresearchgate.net

One study developed a novel UPLC-PDA (Photodiode Array) method for quantifying potassium sorbate and caffeine (B1668208) in energy drinks, highlighting the speed and efficiency of the technique. researchgate.net Another UHPLC method was developed for the simultaneous determination of vitamin D3 and menaquinone-7, demonstrating the versatility of the technology for analyzing various compounds in complex matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While direct analysis of the non-volatile potassium sorbate salt by GC is not feasible, its more volatile derivatives or metabolites can be analyzed. nih.govthermofisher.com

GC-MS is particularly useful for metabolomics studies, where it can identify and quantify a wide range of small molecules, including organic acids, after a derivatization step to increase their volatility. nih.govmdpi.comchemrxiv.org This makes GC-MS a suitable technique for studying the metabolic fate of sorbic acid in biological systems. The use of mass spectrometry provides high selectivity and allows for the structural elucidation of unknown metabolites. thermofisher.com

Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches

Spectroscopic Analytical Methods

Spectroscopic methods rely on the interaction of electromagnetic radiation with the analyte. For potassium sorbate, UV-Vis spectrophotometry is the most relevant spectroscopic technique.

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the determination of potassium sorbate. aelabgroup.com The principle behind this method is the measurement of the absorbance of UV or visible light by the sorbic acid molecule at a specific wavelength. oiv.int Sorbic acid exhibits a characteristic absorbance maximum at approximately 250-256 nm. iau.iroiv.int

However, a significant drawback of UV-Vis spectrophotometry is its lack of selectivity. google.com Other compounds present in the sample matrix, such as sodium benzoate or vitamin C, may also absorb at similar wavelengths, leading to potential interference and inaccurate results. google.com To mitigate this, sample preparation steps like steam distillation or solvent extraction are often necessary to separate sorbic acid from interfering substances. oiv.intresearchgate.net Studies have compared UV-Vis spectrophotometry with HPLC, often concluding that HPLC is more selective and reliable, especially for complex food matrices. researchgate.netiau.ir

Interactive Table: UV-Vis Spectrophotometry for Potassium Sorbate Determination

| Wavelength | Sample Preparation | Key Findings | Reference |

| 250 nm | Extraction with petroleum ether | Used to determine potassium sorbate in various food samples. | researchgate.net |

| 256 nm | Steam distillation | Method for determining sorbic acid in wine distillate. | oiv.int |

| 350 nm | Extraction with petroleum ether after acidification | Used to detect sorbate in various drinks. | iosrjournals.org |

| 252 nm | Extraction | Measured potassium sorbate in pickled cucumbers. | researchgate.net |

Electrochemical Detection Techniques

Electrochemical methods offer an alternative approach for the determination of potassium sorbate, often characterized by high sensitivity, simplicity, and low cost. researchgate.net These techniques are based on measuring the electrical response (e.g., current or potential) generated by the electrochemical reaction of the analyte at an electrode surface.

While sorbic acid itself can be electrochemically active, various modified electrodes have been developed to enhance the sensitivity and selectivity of its detection. For instance, square-wave voltammetry using a cathodically prepared boron-doped diamond electrode has been reported for potassium sorbate analysis. researchgate.neteurekaselect.comresearchgate.net Another study described a novel capillary electrophoresis method with amperometric detection for the simultaneous determination of both electroactive and non-electroactive preservatives, including potassium sorbate. nih.gov This was achieved by adding an electroactive additive to the running buffer. nih.gov

Square-Wave Voltammetry Using Advanced Electrodes

Square-wave voltammetry (SWV) is a highly sensitive electrochemical technique used for the determination of a wide range of compounds, including potassium sorbate. core.ac.ukmaciassensors.commjcce.org.mk Its advantages include high speed and the ability to minimize background currents, which enhances the signal-to-noise ratio. maciassensors.com The use of advanced electrode materials, such as boron-doped diamond (BDD) electrodes, has further improved the performance of SWV for preservative analysis. eurekaselect.comresearchgate.netresearchgate.net

BDD electrodes are known for their wide potential window, low background current, and resistance to fouling, making them suitable for the analysis of complex samples. researchgate.netmdpi.com In the context of potassium sorbate determination, which is often analyzed as sorbic acid, BDD electrodes have been employed to achieve sensitive and reliable measurements. eurekaselect.comresearchgate.net For instance, a method utilizing a cathodically prepared boron-doped diamond electrode has been reported for the analysis of potassium sorbate. eurekaselect.comresearchgate.net The combination of SWV with BDD electrodes provides a powerful tool for the direct and rapid quantification of preservatives in various matrices. researchgate.net

Research has demonstrated the successful application of SWV with BDD electrodes for the determination of other organic molecules, highlighting the potential of this technique for potassium sorbate analysis. urfu.ruscispace.com The optimization of SWV parameters, such as frequency and amplitude, is crucial for achieving the best analytical performance. core.ac.uk

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step in the analytical workflow to ensure accurate determination of potassium sorbate, especially in complex matrices like food and beverages. The primary goal is to extract the analyte of interest and remove interfering components that could affect the analytical measurement.

Commonly employed techniques for preparing liquid samples, such as beverages, involve simple steps like dilution and filtration. jmp.irsci-hub.se For instance, a liquid sample can be diluted with a suitable buffer solution and then passed through a syringe filter (e.g., 0.45 µm) to remove particulate matter before analysis by High-Performance Liquid Chromatography (HPLC). jmp.irsci-hub.sefssai.gov.in

For semi-solid or solid food samples like sauces, jams, or dairy products, the protocol is slightly more involved. A typical procedure includes:

Weighing and Homogenization: A precise amount of the sample is weighed and then blended or homogenized with a solvent. fssai.gov.inajrconline.org

Extraction: The analyte is extracted from the sample matrix using an appropriate solvent or buffer. Methanol and water mixtures are often used for this purpose. researchgate.net In some cases, ultrasonication is employed to enhance the extraction efficiency. ajrconline.org

Clarification: The resulting mixture is often treated to precipitate proteins and other interfering substances. For example, Carrez clarification, which involves the addition of potassium ferrocyanide and zinc acetate solutions, can be used. pnu.ac.ir

Filtration: The extract is filtered to obtain a clear solution for analysis. fssai.gov.inajrconline.org

More advanced extraction techniques like solid-phase microextraction (SPME) have also been developed to preconcentrate the analyte and improve sensitivity. researchgate.netresearchgate.net A bubble-driven solid-phase microextraction (BD-SPME) method has been shown to be effective for the determination of potassium sorbate in oyster sauce, offering a sensitive and promising approach for on-site pretreatment. researchgate.netresearchgate.net

Validation Parameters of Analytical Methods (Linearity, Precision, Accuracy, Detection Limits, Quantification Limits)

Method validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. njlabs.comakjournals.com The key validation parameters for methods determining potassium sorbate are outlined below, with typical values reported in the literature.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a defined concentration range and is expressed by the coefficient of determination (R²). For potassium sorbate analysis using HPLC, R² values are consistently high, often exceeding 0.999. pnu.ac.irresearchgate.netajast.net

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For potassium sorbate determination, RSD values are generally below 5%, indicating good precision. researchgate.netpnu.ac.ir

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte that is recovered is calculated. Recovery values for potassium sorbate analysis typically fall within the range of 90% to 110%. researchgate.netajrconline.orgpnu.ac.ir

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values vary depending on the specific method and instrumentation used.

The following interactive table summarizes typical validation parameters for the determination of potassium sorbate from various studies.

| Validation Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.998 | pnu.ac.irresearchgate.netajast.net |

| Precision (RSD) | < 5% | researchgate.netpnu.ac.ir |

| Accuracy (Recovery) | 90.8% - 101.4% | researchgate.net |

| 90.77% - 100.55% | pnu.ac.ir | |

| 95.6% - 99% | ajrconline.orgasianpubs.org | |

| 92.9% - 99.7% | sid.ir | |

| Limit of Detection (LOD) | 0.14 mg/L | pnu.ac.ir |

| 0.03 mg/L | researchgate.net | |

| 0.39 µg/mL | ajast.net | |

| 0.24 mg/kg | sid.ir | |

| Limit of Quantification (LOQ) | 0.47 mg/L | pnu.ac.ir |

| 0.10 mg/L | researchgate.net | |

| 1.1 µg/mL | ajast.net | |

| 0.8 mg/kg | sid.ir |